2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, which is a fused ring system consisting of a benzene ring and a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and a suitable alkylating agent.
Attachment of the Naphthylmethyl Group: The naphthylmethyl group can be attached through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylmethyl group, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the benzodiazole ring, converting it to a dihydrobenzodiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
- 2-[(4-Methylphenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
- 2-[(4-Fluorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
Uniqueness
The presence of the chlorophenoxy group in 2-[(4-chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. Additionally, the naphthylmethyl group enhances its potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H19ClN2O |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C25H19ClN2O/c26-20-12-14-21(15-13-20)29-17-25-27-23-10-3-4-11-24(23)28(25)16-19-8-5-7-18-6-1-2-9-22(18)19/h1-15H,16-17H2 |
InChI Key |
XPTQPRNTZTXDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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